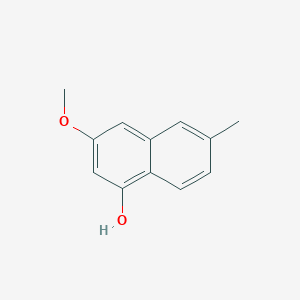

3-Methoxy-6-methylnaphthalen-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

3-methoxy-6-methylnaphthalen-1-ol |

InChI |

InChI=1S/C12H12O2/c1-8-3-4-11-9(5-8)6-10(14-2)7-12(11)13/h3-7,13H,1-2H3 |

InChI Key |

MAVSSNUUNGFRAB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=CC(=C2C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-methoxy-6-methylnaphthalen-1-ol: Synthesis, Properties, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-methoxy-6-methylnaphthalen-1-ol, a substituted naphthalene derivative. Due to the limited direct experimental data available for this specific molecule, this document leverages established knowledge of closely related naphthalene analogs to project its physicochemical properties, spectroscopic characteristics, potential synthetic routes, and plausible biological activities. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of novel naphthalene-based compounds. All quantitative data presented for analogous compounds are summarized in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of related structures are provided, alongside diagrams illustrating a proposed synthetic workflow and a hypothetical signaling pathway.

Introduction

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The therapeutic potential of these compounds is often dictated by the nature and position of their substituents on the naphthalene core. This guide focuses on the specific derivative, this compound, providing a detailed, albeit predictive, analysis based on the current body of scientific literature for structurally similar molecules.

Physicochemical Properties and Structural Information

Table 1: Estimated Physicochemical Properties of this compound and Related Analogs

| Property | Estimated Value for this compound | Reported Value for 1-Methylnaphthalene[1] | Reported Value for 2-Methoxynaphthalene |

| Molecular Formula | C₁₂H₁₂O₂ | C₁₁H₁₀ | C₁₁H₁₀O |

| Molecular Weight | 188.22 g/mol | 142.20 g/mol | 158.19 g/mol |

| LogP (Octanol/Water Partition Coefficient) | ~3.5 - 4.5 | 3.89 | 3.16 |

| Aqueous Solubility | Low | 2.269 mmol/m³ | Low |

| Hydrogen Bond Donors | 1 | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 0 | 1 |

| Rotatable Bonds | 1 | 0 | 1 |

Note: Values for this compound are estimations based on structure-activity relationships of similar compounds.

Spectroscopic Profile (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. Based on the known spectral data of analogous compounds, the following characteristic signals can be predicted.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the methyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be influenced by the substitution pattern on the naphthalene ring. For instance, the methoxy group protons would likely appear as a singlet around δ 3.9 ppm.[2] The aromatic protons would exhibit complex splitting patterns in the region of δ 7.0-8.0 ppm.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon of the methoxy group is expected to resonate around δ 55-60 ppm.[2] The aromatic carbons will appear in the range of δ 110-160 ppm, with the carbon bearing the hydroxyl group being the most deshielded.

3.3. Mass Spectrometry

The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.22 g/mol ). Fragmentation patterns would likely involve the loss of a methyl group from the methoxy moiety or other characteristic cleavages of the naphthalene ring system.

Synthesis and Experimental Protocols

While a specific synthesis for this compound has not been reported, a plausible synthetic route can be designed based on established methodologies for preparing substituted naphthalenes. A potential approach could involve a multi-step synthesis starting from a commercially available naphthalene derivative.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of a Substituted Naphthol (Adapted from literature)

-

Step 1: Protection of the Hydroxyl Group: To a solution of the starting naphthol in a suitable solvent (e.g., dichloromethane), a protecting group reagent (e.g., acetic anhydride or a silyl chloride) and a base (e.g., pyridine or triethylamine) are added. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected naphthol is then isolated and purified.

-

Step 2: Electrophilic Aromatic Substitution (e.g., Bromination): The protected naphthol is dissolved in an appropriate solvent (e.g., carbon tetrachloride or acetic acid), and an electrophilic reagent (e.g., N-bromosuccinimide) is added portion-wise. The reaction mixture is stirred, and the progress is monitored by TLC. Upon completion, the product is worked up and purified.

-

Step 3: Nucleophilic Aromatic Substitution (e.g., Methoxylation): The halogenated intermediate is reacted with a nucleophile, such as sodium methoxide, in a suitable solvent like methanol or dimethylformamide, often at elevated temperatures. The reaction is monitored by TLC, and upon completion, the product is isolated and purified.

-

Step 4: Deprotection: The protecting group is removed under appropriate conditions (e.g., acidic or basic hydrolysis for esters, or fluoride-mediated cleavage for silyl ethers) to yield the final product, which is then purified by column chromatography or recrystallization.

Potential Biological Activity and Signaling Pathways

Naphthalene derivatives have been shown to possess a wide range of biological activities.[3][4] While the specific activity of this compound is unknown, its structural features suggest potential for interaction with various biological targets. For instance, many phenolic compounds exhibit antioxidant and anti-inflammatory properties. The lipophilic nature of the naphthalene core could facilitate membrane permeability, a desirable trait for drug candidates.

Transcriptomic analysis of zebrafish exposed to alkyl-substituted naphthalenes has suggested a disruption of glucocorticoid signaling pathways.[5] Although this is a generalized finding for a class of related compounds, it provides a starting point for investigating the potential mechanism of action for this compound.

Hypothetical Signaling Pathway

References

- 1. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis, biological activity, and quantitative structure-activity relationship study of azanaphthalimide and arylnaphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 3-Methoxy-6-methylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the determination of the key physical properties of the organic compound 3-Methoxy-6-methylnaphthalen-1-ol. Due to a lack of readily available, consolidated data in scientific literature and databases for this specific molecule, this document outlines the standardized experimental protocols for elucidating its fundamental physicochemical characteristics. The methodologies detailed herein are essential for the compound's identification, purity assessment, and for predicting its behavior in various chemical and biological systems, which is critical for applications in research and drug development. This guide presents a structured approach to obtaining and organizing these properties, including detailed experimental workflows and the necessary tools for data acquisition and analysis.

Physical Properties of this compound

The following table summarizes the essential physical properties of this compound that are to be determined experimentally. This structured format allows for the clear and concise documentation of empirical data.

| Property | Value | Units | Method of Determination |

| Melting Point | °C | Capillary Method | |

| Boiling Point | °C | Distillation or Thiele Tube Method | |

| Solubility | |||

| Water | mg/mL | Visual Assessment | |

| Ethanol | mg/mL | Visual Assessment | |

| Dimethyl Sulfoxide (DMSO) | mg/mL | Visual Assessment | |

| Dichloromethane (DCM) | mg/mL | Visual Assessment | |

| Acetone | mg/mL | Visual Assessment | |

| Hexane | mg/mL | Visual Assessment | |

| Spectral Data | |||

| ¹H NMR | ppm | NMR Spectroscopy | |

| ¹³C NMR | ppm | NMR Spectroscopy | |

| Infrared (IR) Absorption | cm⁻¹ | IR Spectroscopy | |

| Mass Spectrum (m/z) | Mass Spectrometry |

Experimental Protocols

The following sections provide detailed methodologies for the determination of the physical properties of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid particle disappears (the completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid.

Protocol:

-

Sample Preparation: A small volume (a few milliliters) of liquid this compound is placed in a small test tube or a distillation flask.

-

Apparatus Setup: A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask or just above the liquid surface in a test tube setup. For micro-scale determination, a Thiele tube can be used with an inverted capillary.

-

Heating: The liquid is heated gently.

-

Observation: The temperature is recorded when the liquid is boiling and the temperature reading on the thermometer is stable. This stable temperature is the boiling point.

Solubility Determination

Solubility is a measure of the ability of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solvent (usually a liquid) and form a homogeneous solution.

Protocol:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed into a small test tube.

-

Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the test tube.

-

Mixing: The mixture is agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If it has, more solute can be added until saturation is reached. If not, the sample is classified as sparingly soluble or insoluble in that solvent at that concentration.[1][2][3][4]

Spectral Analysis

NMR spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure.

Protocol:

-

Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.[6]

-

Data Acquisition: The prepared sample is placed in an NMR tube, which is then inserted into the NMR spectrometer. The instrument is tuned to the appropriate nucleus (¹H or ¹³C), and the spectrum is acquired.[7]

-

Data Processing and Interpretation: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration (for ¹H NMR), and coupling patterns are analyzed to elucidate the structure of the molecule.

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[8]

Protocol:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of Nujol (a mineral oil).[9] For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[10]

-

Data Acquisition: The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Interpretation: The absorption bands in the spectrum are correlated with specific functional groups (e.g., O-H stretch, C-O stretch, aromatic C-H stretch).

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.[11][12]

Protocol:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. The method of introduction depends on the physical state of the sample and the type of ionization being used (e.g., direct infusion for liquids, or a solids probe).

-

Ionization: The sample molecules are ionized, for example, by electron impact (EI) or electrospray ionization (ESI).[13]

-

Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio by a mass analyzer.

-

Detection and Interpretation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule (the molecular ion peak) provides the molecular weight of the compound. Fragmentation patterns can provide further structural information.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. scribd.com [scribd.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. NMR Spectroscopy [www2.chemistry.msu.edu]

- 7. Know Your Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy - inChemistry [inchemistry.acs.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-6-methylnaphthalen-1-ol

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Methoxy-6-methylnaphthalen-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring the spectrum, and visual representations of the molecular structure and experimental workflow.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted based on established principles of NMR spectroscopy and data from analogous compounds.[1][2][3] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference, and the coupling constants (J) are given in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~6.9 - 7.1 | d | J ≈ 2.5 | 1H |

| H-4 | ~6.8 - 7.0 | d | J ≈ 2.5 | 1H |

| H-5 | ~7.8 - 8.0 | d | J ≈ 8.5 | 1H |

| H-7 | ~7.2 - 7.4 | dd | J ≈ 8.5, 1.5 | 1H |

| H-8 | ~7.6 - 7.8 | d | J ≈ 8.5 | 1H |

| Ar-OH | ~5.0 - 6.0 | br s | - | 1H |

| -OCH₃ | ~3.9 - 4.1 | s | - | 3H |

| -CH₃ | ~2.4 - 2.6 | s | - | 3H |

Note: Predicted values are based on the analysis of similar structures and are subject to variation based on solvent and experimental conditions.

Structural and Pathway Diagrams

The following diagrams illustrate the molecular structure with proton assignments and the logical workflow for ¹H NMR spectral analysis.

Caption: Molecular structure of this compound with key proton assignments.

References

An In-Depth Technical Guide to the ¹³C NMR of 3-Methoxy-6-methylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-Methoxy-6-methylnaphthalen-1-ol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted ¹³C NMR data set based on the analysis of structurally related naphthalene derivatives. Furthermore, a detailed experimental protocol for acquiring the ¹³C NMR spectrum of the title compound is provided to facilitate its empirical determination.

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound. These predictions are derived from established substituent effects on the naphthalene ring system, drawing comparisons with analogs such as 1-naphthol, 2-naphthol, and their methylated and methoxylated derivatives. The numbering of the carbon atoms corresponds to the chemical structure provided in the subsequent diagram.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C-1 | 150-155 | Carbon bearing the hydroxyl group, significantly deshielded. |

| C-2 | 100-105 | Shielded due to ortho-relationship with the hydroxyl group. |

| C-3 | 158-162 | Carbon bearing the methoxy group, strongly deshielded. |

| C-4 | 105-110 | Shielded due to ortho-relationship with the methoxy group. |

| C-4a | 120-125 | Quaternary carbon, influenced by both rings. |

| C-5 | 128-132 | Aromatic methine carbon. |

| C-6 | 135-140 | Carbon bearing the methyl group. |

| C-7 | 125-130 | Aromatic methine carbon. |

| C-8 | 115-120 | Aromatic methine carbon. |

| C-8a | 130-135 | Quaternary carbon, influenced by both rings. |

| -OCH₃ | 55-60 | Methoxy carbon, typical range. |

| -CH₃ | 20-25 | Methyl carbon, typical range. |

Disclaimer: The chemical shifts presented are predicted values and should be confirmed by experimental data.

Chemical Structure with Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the predicted ¹³C NMR signals.

Caption: Structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by techniques such as recrystallization or column chromatography.

-

Solvent Selection: A deuterated solvent that completely dissolves the sample is crucial. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for aromatic compounds. DMSO-d₆ is particularly useful for compounds with hydroxyl groups as it can facilitate the observation of the hydroxyl proton signal in ¹H NMR, which can be useful for complete characterization.

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended. Higher concentrations will reduce the acquisition time but may lead to line broadening.

-

Procedure:

-

Accurately weigh 20-50 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent.

-

Gently agitate the vial to dissolve the sample completely. Sonication may be used if necessary.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Instrument Parameters:

The following are typical parameters for a ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

-

Solvent: Specify the deuterated solvent used (e.g., CDCl₃ or DMSO-d₆).

-

Temperature: 298 K (25 °C).

-

Pulse Program: A standard 30° or 45° pulse is recommended to allow for a shorter relaxation delay.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for the quantitative observation of quaternary carbons.

-

Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): 0 to 220 ppm.

-

Referencing: The chemical shifts should be referenced to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

3. Data Processing:

-

Apodization: Apply an exponential multiplication function with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

-

Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in standard ¹³C NMR is not typically quantitative, the relative intensities can provide some information.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis for the ¹³C NMR characterization of this compound.

Caption: Workflow for 13C NMR analysis.

An In-depth Technical Guide to the Mass Spectrometry of 3-Methoxy-6-methylnaphthalen-1-ol

This technical guide provides a detailed overview of the anticipated mass spectrometric behavior of 3-Methoxy-6-methylnaphthalen-1-ol. The content is tailored for researchers, scientists, and professionals in drug development, offering insights into its fragmentation patterns, a detailed experimental protocol for its analysis, and visualizations of key processes.

Predicted Electron Ionization Mass Spectrometry Fragmentation

The proposed fragmentation pathway originates from the molecular ion (M+•), which is expected to be prominent. The primary fragmentation events are likely to involve the loss of a methyl radical from the methoxy group and the loss of a hydrogen atom from the hydroxyl group, followed by the elimination of carbon monoxide.

Table 1: Predicted Mass-to-Charge Ratios (m/z) and Proposed Fragment Identities for this compound

| m/z (Predicted) | Proposed Fragment Identity | Description of Loss |

| 188 | [C12H12O2]+• | Molecular Ion (M+•) |

| 173 | [C11H9O2]+ | Loss of a methyl radical (•CH3) |

| 158 | [C11H10O]+• | Loss of carbon monoxide (CO) from [M-CH3]+ |

| 145 | [C10H9O]+ | Loss of a methyl radical (•CH3) from [M-CO]+• |

| 130 | [C9H6O]+• | Loss of carbon monoxide (CO) from [M-CH3-CO]+ |

| 115 | [C9H7]+ | Loss of a formyl radical (•CHO) from the naphthol ring |

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation cascade of this compound under electron ionization.

An In-depth Technical Guide to the FTIR Analysis of 3-Methoxy-6-methylnaphthalen-1-ol

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3-Methoxy-6-methylnaphthalen-1-ol. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines the expected vibrational frequencies, a detailed experimental protocol for analysis, and a visual representation of the analytical workflow.

Introduction to FTIR Spectroscopy of Naphthalene Derivatives

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of organic compounds. When an organic molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its chemical bonds. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, a naphthalene derivative with hydroxyl, methoxy, and methyl functional groups, FTIR analysis can provide valuable information about its molecular structure. The analysis of related naphthalene compounds reveals characteristic spectral shifts due to clustering and aggregation, with C-H vibrational modes being more significantly affected than C-C or C-C-C vibrations[1]. High-resolution FTIR spectroscopy, sometimes coupled with techniques like supersonic jet-cooling, has been employed to study the fine details of the vibrational bands of naphthalene and its derivatives[2].

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to its various functional groups. Based on established spectral correlations for phenols, ethers, and aromatic compounds, the following table summarizes the predicted key vibrational modes and their expected wavenumber ranges. The infrared spectrum of phenols is characterized by a distinct O-H stretch around 3500 cm⁻¹ and aromatic bands in the 1500-1600 cm⁻¹ region[3]. Ethers, on the other hand, are more challenging to identify by IR spectroscopy alone, though they typically show a C-O single-bond stretching absorption between 1050 and 1150 cm⁻¹[4]. Phenyl alkyl ethers will show two strong absorbances for C-O stretching at 1050 and 1250 cm⁻¹[4].

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic Hydroxyl | O-H stretch | 3600 - 3200 | Strong, Broad |

| Aromatic | C-H stretch | 3100 - 3000 | Medium |

| Methyl | C-H stretch (asymmetric) | ~2960 | Medium |

| Methyl | C-H stretch (symmetric) | ~2870 | Medium |

| Aromatic | C=C stretch | 1630 - 1580 | Medium to Strong |

| Aromatic | C=C stretch | 1520 - 1450 | Medium to Strong |

| Methyl | C-H bend (asymmetric) | ~1465 | Medium |

| Methyl | C-H bend (symmetric) | ~1375 | Medium |

| Aryl Ether | C-O stretch (asymmetric) | 1270 - 1230 | Strong |

| Aryl Ether | C-O stretch (symmetric) | 1110 - 1030 | Strong |

| Phenol | C-O stretch | 1280 - 1270 | Strong |

| Aromatic | C-H out-of-plane bend | 900 - 675 | Strong |

Note: The exact peak positions and intensities can be influenced by factors such as intermolecular hydrogen bonding and the physical state of the sample.

Experimental Protocol

This section details a standard methodology for obtaining the FTIR spectrum of solid this compound using the potassium bromide (KBr) pellet technique.

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Desiccator

3.2. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours and cool it in a desiccator before use. This minimizes interference from water absorption bands in the spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Transfer the sample and KBr to the agate mortar.

-

Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to less than 2 µm to minimize scattering of the infrared radiation.

-

Transfer a portion of the powdered mixture into the pellet-forming die.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.3. Spectral Acquisition

-

Purge the sample compartment of the FTIR spectrometer with dry air or nitrogen to reduce atmospheric water and carbon dioxide interference.

-

Record a background spectrum of the empty sample holder. This will be automatically subtracted from the sample spectrum.

-

Place the KBr pellet with the sample in the beam path.

-

Acquire the FTIR spectrum over the mid-infrared range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the resulting spectrum (e.g., baseline correction, smoothing) as necessary using the spectrometer's software.

3.4. Data Analysis

-

Identify the major absorption bands in the spectrum.

-

Compare the observed peak positions (in cm⁻¹) with the predicted values in the data table and with spectral databases for known compounds.

-

Assign the observed bands to specific functional group vibrations to confirm the molecular structure of this compound.

Workflow for FTIR Analysis

The following diagram illustrates the logical flow of the FTIR analysis process, from initial sample handling to final data interpretation.

Caption: Workflow of FTIR analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the predicted spectral data as a reference, researchers can effectively identify the key functional groups and confirm the identity and purity of this compound. The systematic workflow presented ensures a robust and reproducible analytical process, crucial for applications in pharmaceutical research and development.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Navigating the Solubility Landscape of 3-Methoxy-6-methylnaphthalen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-6-methylnaphthalen-1-ol, a key consideration for its application in research and pharmaceutical development. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide leverages data from structurally similar analogs to provide a robust estimation of its solubility profile in various organic solvents. Furthermore, it outlines a standard experimental protocol for precise solubility determination and presents a relevant metabolic pathway to contextualize its potential biochemical fate.

Estimated Solubility Profile

Based on the general principle of "like dissolves like," this compound, with its aromatic naphthalene core, hydroxyl group, methoxy group, and a methyl group, is expected to exhibit good solubility in polar organic solvents and limited solubility in water. The presence of the hydroxyl and methoxy groups allows for hydrogen bonding with protic solvents.

The following table summarizes the estimated solubility of this compound in common organic solvents, based on data for 2-naphthol and DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol. It is important to note that these are qualitative estimations and should be confirmed by experimental determination.

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. 2-Naphthol is soluble in methanol. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. 2-Naphthol is soluble in ethanol.[1][2] |

| Acetone | Soluble | Polar aprotic solvent. DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is soluble in acetone.[3][4] |

| Diethyl Ether | Soluble | Moderately polar solvent. 2-Naphthol is soluble in ether.[1] |

| Chloroform | Soluble | A common organic solvent for nonpolar to moderately polar compounds. 2-Naphthol is soluble in chloroform.[1] |

| Dichloromethane | Soluble | A versatile organic solvent. DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is soluble in dichloromethane.[3][4] |

| Ethyl Acetate | Soluble | Moderately polar solvent. DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is soluble in ethyl acetate.[3][4] |

| Water | Slightly Soluble to Insoluble | The hydrophobic naphthalene ring and methyl group likely dominate over the hydrophilic hydroxyl and methoxy groups. 2-Naphthol is slightly soluble in water[1][2], and DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol is insoluble in water.[3][4] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise and quantitative determination of the solubility of this compound, the shake-flask method is a widely accepted and reliable technique.[5] This method involves equilibrating an excess amount of the solid compound in the solvent of interest at a constant temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

-

Vials with screw caps

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid ensures that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the shaker bath at the same temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

-

Dilution and Analysis: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, by back-calculating from the measured concentration of the diluted sample.

The following diagram illustrates the general workflow for this experimental protocol.

Metabolic Pathway Context

Understanding the metabolic fate of a compound is crucial in drug development. While a specific metabolic pathway for this compound is not extensively documented, the metabolism of naphthalene and its derivatives has been studied.[6][7] The primary route of metabolism for naphthalene involves oxidation by cytochrome P450 monooxygenases to form a highly reactive epoxide intermediate. This epoxide can then undergo several transformations.

The following diagram illustrates a generalized metabolic pathway for a naphthalen-1-ol derivative, which serves as a plausible model for the biotransformation of this compound.

This guide provides a foundational understanding of the solubility and potential metabolic pathway of this compound. For any application, it is strongly recommended that the estimated solubility data be validated through rigorous experimental determination using the protocol outlined herein.

References

- 1. chemiis.com [chemiis.com]

- 2. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]

- 3. DL-6-Methoxy-alpha-methyl-2-naphthalenemethanol, 98% | Fisher Scientific [fishersci.ca]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of Naphthalene, 1-Naphthol, Indene, and Indole by Rhodococcus sp. Strain NCIMB 12038 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

Synthesis of 3-Methoxy-6-methylnaphthalen-1-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, step-by-step methodology for the synthesis of 3-Methoxy-6-methylnaphthalen-1-ol, a valuable intermediate in pharmaceutical research and development. Due to the absence of a direct, single-step synthesis in published literature, this guide outlines a robust, multi-step pathway starting from commercially available precursors. The synthesis route involves a Friedel-Crafts acylation, a Clemmensen reduction, an intramolecular cyclization to form a key tetralone intermediate, and a final aromatization step.

I. Proposed Synthetic Pathway

The overall synthetic strategy to obtain this compound is depicted below. The pathway commences with the Friedel-Crafts acylation of 3-methylanisole with succinic anhydride, followed by reduction and cyclization to yield the pivotal intermediate, 7-methoxy-4-methyl-1-tetralone. Subsequent aromatization of this tetralone furnishes the desired final product.

Caption: Proposed multi-step synthesis of this compound.

II. Experimental Protocols

Step 1: Synthesis of 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid

This step involves the Friedel-Crafts acylation of 3-methylanisole with succinic anhydride.

Experimental Workflow:

Caption: Workflow for the Friedel-Crafts Acylation.

Methodology:

In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, anhydrous aluminum chloride (0.2 mol) is suspended in nitrobenzene (150 mL) and cooled to 0-5 °C in an ice-salt bath. A solution of succinic anhydride (0.1 mol) and 3-methylanisole (0.1 mol) in nitrobenzene (50 mL) is added dropwise with vigorous stirring over a period of 1 hour. The reaction mixture is stirred at 0-5 °C for an additional 2 hours and then at room temperature for 48 hours. The mixture is then poured onto a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 100 mL). The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization from ethanol.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume | Yield (%) |

| 3-Methylanisole | 122.17 | 0.1 | 12.2 g | - |

| Succinic Anhydride | 100.07 | 0.1 | 10.0 g | - |

| Aluminum Chloride | 133.34 | 0.2 | 26.7 g | - |

| Nitrobenzene | - | - | 200 mL | - |

| 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid | 222.24 | - | - | Expected: 60-70% |

Step 2: Synthesis of 4-(4-methoxy-2-methylphenyl)butanoic acid

This step involves the Clemmensen reduction of the keto-acid obtained in Step 1.

Methodology:

Amalgamated zinc is prepared by stirring zinc dust (0.5 mol) with a solution of mercuric chloride (0.025 mol) in water (50 mL) for 5 minutes. The aqueous solution is decanted, and the amalgamated zinc is washed with water. The 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid (0.05 mol) is added to the amalgamated zinc, followed by the addition of a mixture of concentrated hydrochloric acid (100 mL) and water (50 mL). The reaction mixture is heated under reflux for 8 hours, with the addition of concentrated hydrochloric acid (25 mL) every 2 hours. After cooling, the mixture is decanted from the unreacted zinc and extracted with diethyl ether (3 x 100 mL). The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude butanoic acid derivative, which can be used in the next step without further purification.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Mass | Yield (%) |

| 4-(4-methoxy-2-methylphenyl)-4-oxobutanoic acid | 222.24 | 0.05 | 11.1 g | - |

| Zinc (dust) | 65.38 | 0.5 | 32.7 g | - |

| Mercuric Chloride | 271.52 | 0.025 | 6.8 g | - |

| 4-(4-methoxy-2-methylphenyl)butanoic acid | 208.25 | - | - | Expected: >80% |

Step 3: Synthesis of 7-Methoxy-4-methyl-1-tetralone

This step involves the intramolecular Friedel-Crafts acylation (cyclization) of the butanoic acid derivative.

Methodology:

The crude 4-(4-methoxy-2-methylphenyl)butanoic acid (0.04 mol) is added to polyphosphoric acid (100 g) and the mixture is heated at 80-90 °C with stirring for 2 hours. The hot mixture is poured onto crushed ice (500 g) with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and then dissolved in diethyl ether. The ether solution is washed with a saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude tetralone is purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Mass | Yield (%) |

| 4-(4-methoxy-2-methylphenyl)butanoic acid | 208.25 | 0.04 | 8.3 g | - |

| Polyphosphoric Acid | - | - | 100 g | - |

| 7-Methoxy-4-methyl-1-tetralone | 190.24 | - | - | Expected: 70-80% |

Step 4: Synthesis of this compound

This final step involves the aromatization of the tetralone intermediate to the target naphthalenol via a bromination-dehydrobromination sequence.

Experimental Workflow:

Caption: Workflow for the Aromatization Step.

Methodology:

A mixture of 7-methoxy-4-methyl-1-tetralone (0.02 mol), N-bromosuccinimide (0.022 mol), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride (100 mL) is heated under reflux for 2 hours. The reaction mixture is cooled, and the succinimide is removed by filtration. The filtrate is concentrated under reduced pressure to give the crude bromo-tetralone.

The crude bromo-tetralone is dissolved in dimethylformamide (DMF, 100 mL), and lithium carbonate (0.04 mol) is added. The mixture is heated at 120-130 °C for 1 hour. After cooling, the inorganic salts are filtered off and washed with DMF. The combined filtrate is poured into dilute hydrochloric acid and extracted with diethyl ether. The ether extract is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (mol) | Mass | Yield (%) |

| 7-Methoxy-4-methyl-1-tetralone | 190.24 | 0.02 | 3.8 g | - |

| N-Bromosuccinimide | 177.98 | 0.022 | 3.9 g | - |

| Lithium Carbonate | 73.89 | 0.04 | 3.0 g | - |

| This compound | 188.22 | - | - | Expected: >85% |

III. Conclusion

This technical guide outlines a comprehensive and logical synthetic route for the preparation of this compound. While a direct synthesis is not documented, the proposed multi-step pathway relies on well-established and high-yielding chemical transformations. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, enabling the efficient synthesis of this important naphthalenol derivative. Careful execution of each step and appropriate purification techniques are crucial for obtaining the final product in high purity and yield.

In-Depth Technical Guide: Synthesis and Characterization of 1-((Benzo[d]thiazol-2-ylamino)(benzofuran-2-yl)methyl)naphthalen-2-ol

Introduction

This technical guide details the synthesis, characterization, and proposed mechanism of action of 1-((Benzo[d]thiazol-2-ylamino)(benzofuran-2-yl)methyl)naphthalen-2-ol (Compound 8j ). This compound belongs to a class of β-naphthol derivatives synthesized via the Betti reaction, which have demonstrated significant potential as pesticidal agents. The core structure, featuring a naphthalen-2-ol moiety linked to benzothiazole and benzofuran groups, is a key determinant of its biological activity. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, agrochemical development, and drug discovery, providing a detailed account of the compound's synthesis and physicochemical properties.

Synthesis and Experimental Protocol

The synthesis of Compound 8j is achieved through a one-pot, three-component Betti reaction. This method is efficient and offers high yields for the preparation of aminobenzylnaphthols.

Reactants

The following reagents are required for the synthesis of Compound 8j :

-

Naphthalen-2-ol

-

Benzofuran-2-carbaldehyde

-

Benzo[d]thiazol-2-amine

Detailed Experimental Protocol

The synthesis of Compound 8j is carried out as follows:

-

A mixture of naphthalen-2-ol (1.0 mmol), benzo[d]thiazol-2-amine (1.0 mmol), and benzofuran-2-carbaldehyde (1.1 mmol) is prepared in a round-bottom flask.

-

The reaction mixture is heated to a temperature range of 115–125 °C with continuous stirring.

-

The reaction is maintained at this temperature for a period of 1–2 hours, during which the transformation to the product occurs.

-

After the reaction is complete, the mixture is allowed to cool to 80 °C.

-

Methanol (15 mL) is added to the cooled mixture, which is then stirred for an additional 10 minutes.

-

The resulting solid precipitate is collected by filtration, washed with cold methanol, and then dried to yield the crude product.

-

Further purification is achieved by recrystallization from a suitable solvent to afford the pure Compound 8j .

Characterization and Data Presentation

Compound 8j has been characterized by its physical and spectroscopic properties. The quantitative data is summarized in the tables below.

Physicochemical Properties

| Property | Value |

| Appearance | Yellow solid |

| Yield | 87% |

| Melting Point | 166–168 °C |

| Rf Value | 0.69 (dichloromethane/methanol 100:1) |

Spectroscopic Data

While the exact ¹H and ¹³C NMR data for compound 8j are not available in the referenced literature, the general spectral features for this class of compounds have been described. Characterization would typically involve confirming the presence of signals corresponding to the aromatic protons of the naphthalene, benzothiazole, and benzofuran rings, as well as the characteristic methine proton signal resulting from the Betti reaction.

Visualizations

Synthetic Workflow

The synthesis of Compound 8j can be visualized as a three-component reaction workflow.

Proposed Mechanism of Action

The pesticidal activity of this class of compounds is believed to be mediated through the activation of insect ryanodine receptors (RyRs), which are ligand-gated calcium channels.[1]

References

An In-depth Technical Guide on the Reactivity of the Hydroxyl Group in 3-Methoxy-6-methylnaphthalen-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted reactivity of the hydroxyl group in 3-Methoxy-6-methylnaphthalen-1-ol. While specific experimental data for this particular substituted naphthalene is limited in publicly available literature, this document extrapolates its chemical behavior based on the well-established reactivity of 1-naphthols and related phenolic compounds. The guide covers key reactions of the hydroxyl group, including O-alkylation and O-acylation, providing detailed theoretical experimental protocols. Furthermore, predicted spectroscopic data and a discussion on the directing effects of the substituents on electrophilic aromatic substitution are presented. This document aims to serve as a valuable resource for researchers interested in the synthesis and modification of this and structurally similar compounds for applications in medicinal chemistry and drug development.

Introduction

Naphthalene derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities. The specific substitution pattern of methoxy and methyl groups on the naphthalene scaffold, as seen in this compound, can significantly influence its physicochemical properties and biological interactions. The hydroxyl group at the C-1 position is a key functional handle for introducing further molecular diversity. Understanding its reactivity is paramount for the rational design and synthesis of novel drug candidates. This guide will delve into the expected chemical transformations of this hydroxyl group.

Predicted Reactivity of the Hydroxyl Group

The hydroxyl group of this compound, being phenolic in nature, is expected to exhibit characteristic reactivity. The oxygen atom is nucleophilic and the proton is weakly acidic. The electron-donating methoxy group at the C-3 position and the methyl group at the C-6 position will influence the electron density of the naphthalene ring system and the reactivity of the hydroxyl group.

O-Alkylation (Williamson Ether Synthesis)

O-alkylation of the hydroxyl group is a fundamental transformation to produce the corresponding ether. The Williamson ether synthesis, which involves the deprotonation of the hydroxyl group to form a more nucleophilic naphthoxide followed by reaction with an alkyl halide, is the most common method.[1][2][3] The reaction is expected to proceed efficiently with primary alkyl halides.

General Reaction Scheme:

Caption: Williamson Ether Synthesis Workflow.

O-Acylation (Esterification)

Esterification of the hydroxyl group can be achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride, typically in the presence of a base.[4][5] This reaction introduces an ester functionality, which can be useful for modifying the compound's lipophilicity and pharmacokinetic profile.

General Reaction Scheme:

Caption: O-Acylation (Esterification) Workflow.

Predicted Spectroscopic Data

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Characteristic Features |

| ¹H NMR | Aromatic protons on the naphthalene ring (distinct chemical shifts influenced by substituents), a singlet for the methoxy group protons (~3.9 ppm), a singlet for the methyl group protons (~2.4 ppm), and a broad singlet for the hydroxyl proton (variable, depending on solvent and concentration). |

| ¹³C NMR | Aromatic carbons with distinct chemical shifts, including the carbon bearing the hydroxyl group (~150-155 ppm), the carbon bearing the methoxy group, and other substituted and unsubstituted carbons. A signal for the methoxy carbon (~55-60 ppm) and the methyl carbon (~20-25 ppm).[6][8][14] |

| IR Spectroscopy | A broad O-H stretching band in the region of 3200-3600 cm⁻¹. Characteristic C-O stretching bands for the phenol and ether functionalities. Aromatic C-H and C=C stretching vibrations.[7][9][11][13] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (C₁₂H₁₂O₂). Fragmentation patterns would likely involve the loss of methyl or methoxy groups. |

Detailed Experimental Protocols (Theoretical)

The following are detailed, theoretical protocols for the O-alkylation and O-acylation of this compound, based on established procedures for similar compounds.[1][4]

Protocol for O-Alkylation: Synthesis of 1-Ethoxy-3-methoxy-6-methylnaphthalene

Objective: To synthesize 1-Ethoxy-3-methoxy-6-methylnaphthalene via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl iodide (C₂H₅I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent).

-

Add anhydrous DMF to dissolve the starting material.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Experimental Workflow for O-Alkylation.

Protocol for O-Acylation: Synthesis of 3-Methoxy-6-methylnaphthalen-1-yl acetate

Objective: To synthesize 3-Methoxy-6-methylnaphthalen-1-yl acetate via esterification.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Pyridine

-

Acetyl chloride (CH₃COCl)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add pyridine (2 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Caption: Experimental Workflow for O-Acylation.

Influence of Substituents on Aromatic Ring Reactivity

The hydroxyl, methoxy, and methyl groups are all activating, ortho-, para-directing groups for electrophilic aromatic substitution. The interplay of their electronic and steric effects will determine the regioselectivity of such reactions on the naphthalene ring. The C-1 hydroxyl group and the C-3 methoxy group are strong activators, while the C-6 methyl group is a weaker activator. Electrophilic attack will be directed to the positions most activated by these groups, while considering steric hindrance.

Caption: Directing Effects in Electrophilic Substitution.

Conclusion

The hydroxyl group of this compound is a versatile functional group that is predicted to readily undergo O-alkylation and O-acylation reactions. These transformations provide a straightforward means to modify the properties of the parent molecule, which is of significant interest in the field of drug discovery. While this guide provides a robust theoretical framework for the reactivity of this compound, experimental validation is necessary to confirm the specific reaction conditions and outcomes. The information presented herein should serve as a solid foundation for researchers embarking on the synthesis and derivatization of this compound and related compounds.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Ni/Silica catalyzed acetylation of phenols and naphthols: An eco-friendly approach - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Matrix isolation FT-IR and theoretical DFT/B3LYP spectrum of 1-naphthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-Naphthol(90-15-3) 13C NMR [m.chemicalbook.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012322) [hmdb.ca]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. scispace.com [scispace.com]

- 14. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

Electronic Properties of 3-Methoxy-6-methylnaphthalen-1-ol: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Research Findings:

A comprehensive literature search for the electronic properties, experimental protocols, and signaling pathways associated with 3-Methoxy-6-methylnaphthalen-1-ol did not yield specific data for this exact molecule. The scientific databases and chemical literature reviewed did not contain experimental or computational studies detailing its electronic characteristics.

However, significant research has been conducted on structurally similar compounds, particularly those containing methoxy and naphthalene moieties. These studies provide valuable insights into the potential electronic behavior of this compound. This guide, therefore, presents a detailed analysis of a closely related and well-characterized compound, 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone , to serve as a proxy for understanding the electronic properties of interest. The methodologies and findings discussed herein are standard in the field and can be applied to future investigations of this compound.

Analysis of a Structurally Related Compound: 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone

To provide a relevant framework for understanding the electronic properties of substituted naphthalenes, this section details the experimental and computational characterization of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

Summary of Quantitative Electronic Properties

The electronic properties of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone have been investigated using a combination of experimental spectroscopy and theoretical calculations. A summary of the key quantitative data is presented below.

| Property | Value | Method | Reference |

| HOMO Energy | - | DFT/B3LYP/6-311++G(d,p) | [1] |

| LUMO Energy | - | DFT/B3LYP/6-311++G(d,p) | [1] |

| HOMO-LUMO Energy Gap | 3.63 a.u. | DFT/B3LYP/6-311++G(d,p) | [1] |

| UV-Vis λmax | - | Experimental (in DMSO) | [1] |

| Vibrational Frequencies (C=O stretch) | 1654 cm⁻¹ (FT-IR), 1657 cm⁻¹ (FT-Raman) | Experimental | [1] |

Note: Specific energy values for HOMO and LUMO were not explicitly stated in the abstract, but the energy gap was provided.

Experimental Protocols

The characterization of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone involved a suite of spectroscopic and computational techniques to elucidate its structural and electronic properties.

1. Synthesis: The synthesis of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone is not detailed in the provided search results.

2. Spectroscopic Analysis:

-

Fourier Transform-Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR and FT-Raman spectra were recorded to identify the characteristic vibrational modes of the molecule. The experimental data was compared with theoretical calculations to assign the observed peaks to specific molecular vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum was measured in a dimethyl sulfoxide (DMSO) solvent to determine the electronic transitions. This experimental spectrum was compared with theoretical predictions from Time-Dependent Density Functional Theory (TD-DFT) calculations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were acquired to confirm the molecular structure. The experimental chemical shifts were compared with theoretical values obtained from Gauge-Including Atomic Orbital (GIAO) calculations.

3. Computational Analysis:

-

Density Functional Theory (DFT) Calculations: The molecular geometry of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone was optimized using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. These calculations provided insights into the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map was generated from the optimized geometry to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of its reactivity towards electrophilic and nucleophilic attack.

Visualizations

Logical Workflow for Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a novel organic compound, as inferred from the study of 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

Caption: A generalized workflow for the synthesis and characterization of organic compounds.

Conceptual Diagram of Frontier Molecular Orbitals

The relationship between HOMO, LUMO, and the energy gap is fundamental to understanding a molecule's electronic behavior and reactivity.

Caption: Conceptual representation of Frontier Molecular Orbitals (HOMO and LUMO).

Conclusion and Future Directions

While direct experimental data on the electronic properties of this compound is currently unavailable in the public domain, the analysis of structurally similar compounds like 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone provides a robust framework for predicting its behavior. The experimental and computational methodologies outlined in this guide are directly applicable to the future characterization of this compound.

For researchers and drug development professionals, a detailed investigation of this compound, following the protocols described herein, would be necessary to elucidate its specific electronic properties. Such studies would be invaluable for understanding its potential applications in materials science and medicinal chemistry. Future work should focus on the synthesis and subsequent spectroscopic and computational analysis of this specific compound to build a comprehensive electronic profile.

References

Thermochemical Profile of 3-Methoxy-6-methylnaphthalen-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Methoxy-6-methylnaphthalen-1-ol. As a molecule of interest in medicinal chemistry and materials science, understanding its thermodynamic properties is crucial for process development, safety assessment, and molecular modeling. This document summarizes the current state of knowledge, outlines methodologies for data acquisition, and presents a framework for estimating key thermochemical parameters in the absence of direct experimental values.

Introduction

This compound is a substituted naphthalene derivative with potential applications in various fields, including as a building block in the synthesis of bioactive molecules. The thermochemical properties of a compound, such as its enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its stability, reactivity, and behavior in chemical processes. This guide aims to collate and present the available thermochemical data for this specific compound.

Current State of Thermochemical Data

A thorough search of scientific literature and chemical databases, including the NIST Chemistry WebBook, reveals a notable absence of experimentally determined thermochemical data specifically for this compound. While extensive data exists for the parent molecule, naphthalene, and some of its simpler derivatives like methylnaphthalene, the combined effect of the methoxy, methyl, and hydroxyl substituents on the naphthalene core has not been experimentally characterized from a thermochemical standpoint.[1][2]

Estimation of Thermochemical Data

In the absence of direct experimental data, computational chemistry methods and group additivity principles are viable approaches for estimating the thermochemical properties of this compound.

Computational Approaches

Modern computational chemistry software can predict thermochemical properties with reasonable accuracy. The general workflow for such a computational study is outlined below.

Caption: A generalized workflow for computational thermochemistry.

Experimental Protocols (Computational):

-

Structure Optimization: The 3D structure of this compound is first optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and entropy.

-

High-Accuracy Energy Calculation: To improve the accuracy of the electronic energy, a single-point energy calculation is typically performed using a more sophisticated method or a larger basis set (e.g., CCSD(T) or a composite method like G3 or G4).

-

Thermochemical Property Calculation: The standard enthalpy of formation can be calculated using the atomization energy or isodesmic reaction schemes. Heat capacity and entropy are derived from the vibrational, rotational, and translational partition functions obtained from the frequency calculation.

Group Additivity Methods

Group additivity methods, such as the one developed by Benson, can provide quick estimates of thermochemical properties. This method relies on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. However, the accuracy of this method is highly dependent on the availability of well-characterized group values. For a substituted naphthalene like this compound, finding appropriate group values for the substituted aromatic core can be challenging, potentially leading to larger uncertainties.

Proposed Experimental Determination

To obtain accurate thermochemical data, experimental measurements are indispensable. The following are standard experimental techniques that could be employed.

Caption: Standard experimental workflows for determining key thermochemical data.

Experimental Protocols:

-

Combustion Calorimetry: The standard enthalpy of formation of solid this compound can be determined from its enthalpy of combustion, measured using a bomb calorimeter. A known mass of the sample is completely combusted in an excess of oxygen, and the heat released is measured.

-

Differential Scanning Calorimetry (DSC): The heat capacity of the compound as a function of temperature can be measured using DSC. By heating a sample at a controlled rate, the heat flow required to raise its temperature is determined relative to a reference.

-

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the compound and to determine its enthalpy of vaporization or sublimation by measuring the mass loss as a function of temperature under controlled atmospheric conditions.

Tabulated Data for Related Compounds

To provide context and a basis for estimation, the following table summarizes key thermochemical data for naphthalene and 1-methylnaphthalene from the NIST Chemistry WebBook.[1][2]

| Compound | Formula | ΔfH°(gas, 298.15 K) (kJ/mol) | C_p(gas, 298.15 K) (J/mol·K) | S°(gas, 298.15 K) (J/mol·K) |

| Naphthalene | C₁₀H₈ | 150.5 ± 1.3 | 135.5 ± 2.7 | 335.7 ± 0.8 |

| 1-Methylnaphthalene | C₁₁H₁₀ | 115.1 ± 1.5 | 159.4 | 374.5 |

Data sourced from the NIST Chemistry WebBook. Uncertainties are as reported in the database.

Conclusion

While direct experimental thermochemical data for this compound is currently unavailable, this guide outlines established computational and experimental methodologies for its determination. The provided data for related naphthalene compounds can serve as a valuable reference for preliminary estimations. For applications requiring high accuracy, the experimental determination of the enthalpy of formation and heat capacity is strongly recommended. The workflows and protocols described herein provide a clear path for researchers to obtain this critical data.

References

Methodological & Application

Synthetic Routes to 3-Methoxy-6-methylnaphthalen-1-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines proposed synthetic pathways for the preparation of 3-Methoxy-6-methylnaphthalen-1-ol, a substituted naphthol derivative with potential applications in medicinal chemistry and materials science. Due to the absence of a directly published synthesis for this specific compound, the following protocols are based on well-established and analogous chemical transformations for the synthesis of substituted naphthalenes.

Proposed Synthetic Strategy: Haworth Synthesis Approach

A plausible and versatile method for the construction of the target naphthalene core is the Haworth synthesis. This classical approach allows for the regioselective introduction of substituents on the naphthalene ring system. The proposed retro-synthetic analysis is outlined below:

Caption: Retrosynthetic analysis for this compound via a Haworth synthesis approach.

This strategy commences with the Friedel-Crafts acylation of a readily available starting material, p-tolyl methyl ether, with succinic anhydride to construct the necessary carbon framework. Subsequent reduction and cyclization lead to a tetralone intermediate, which can then be converted to the final product.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the proposed synthetic route. These protocols are adapted from established literature procedures for analogous transformations.

Step 1: Friedel-Crafts Acylation of p-Tolyl methyl ether with Succinic Anhydride

This initial step involves the reaction of p-tolyl methyl ether with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride, to form 3-(4-methoxy-3-methylbenzoyl)propanoic acid.

-

Materials:

-

p-Tolyl methyl ether (4-Methoxytoluene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Nitrobenzene (solvent)

-

Dichloromethane (solvent)

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride in nitrobenzene, add succinic anhydride portion-wise at 0-5 °C.

-

Slowly add a solution of p-tolyl methyl ether in nitrobenzene to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours.

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to extract the carboxylic acid product.

-

Acidify the bicarbonate layer with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Step 2: Reduction of the Ketone

The keto-acid obtained from Step 1 is then reduced to the corresponding arylbutyric acid. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed.

-

Protocol (Clemmensen Reduction):

-

Prepare amalgamated zinc by stirring zinc dust with a dilute solution of mercuric chloride.

-

Add the 3-(4-methoxy-3-methylbenzoyl)propanoic acid, concentrated hydrochloric acid, water, and toluene to the amalgamated zinc.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of hydrochloric acid may be required during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Wash the combined organic layers with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

The resulting 4-(4-methoxy-3-methylphenyl)butanoic acid is cyclized to form the tetralone intermediate using a strong acid catalyst.

-

Materials:

-

4-(4-methoxy-3-methylphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

-

-

Procedure:

-

Heat a mixture of the arylbutanoic acid and polyphosphoric acid (or concentrated sulfuric acid) to 80-100 °C with stirring for 1-2 hours.

-

Carefully pour the hot reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the tetralone.

-

Step 4: Aromatization and Functional Group Manipulation

The final step involves the conversion of the tetralone to the target this compound. This can be achieved through a sequence of reduction, dehydration, and dehydrogenation, followed by demethylation of the methoxy group at the 1-position. A more direct approach could involve aromatization followed by selective demethylation.

-

Protocol (Aromatization and Demethylation):

-